3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea
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Overview
Description
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of the Urea Derivative: The initial step involves the reaction of 2,6-difluoroaniline with an isocyanate derivative to form the urea linkage.
Introduction of the Hydroxyethyl Group: The next step involves the addition of a hydroxyethyl group to the urea derivative. This can be achieved through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.
Incorporation of the Thiophene Groups: The final step involves the introduction of the thiophene groups through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with thiophene boronic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea linkage can be reduced to form an amine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea: Differing by the position of the fluorine atoms on the phenyl ring.
1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(4-thiophen-3-ylthiophen-2-yl)ethyl]urea: Differing by the position of the thiophene groups.
1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea: Differing by the substitution pattern on the thiophene rings.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-11-2-1-3-12(19)16(11)21-17(23)20-8-13(22)15-5-4-14(25-15)10-6-7-24-9-10/h1-7,9,13,22H,8H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAPSRCVJNOTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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